molecular formula C8H7ClO3 B11722692 4-Chloro-2-hydroxy-5-methylbenzoic acid

4-Chloro-2-hydroxy-5-methylbenzoic acid

Cat. No.: B11722692
M. Wt: 186.59 g/mol
InChI Key: KMYFAUXQTBBMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-hydroxy-5-methylbenzoic acid can be synthesized through several synthetic routes. One common method involves the chlorination of 2-hydroxy-5-methylbenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-oxo-5-methylbenzoic acid.

    Reduction: Formation of 2-hydroxy-5-methylbenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-hydroxy-5-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzoic acid
  • 5-Chloro-2-hydroxy-4-methylbenzoic acid
  • 3-Chloro-2-hydroxy-5-methylbenzoic acid

Comparison

4-Chloro-2-hydroxy-5-methylbenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions. Compared to 4-chloro-2-methylbenzoic acid, the presence of the hydroxyl group in this compound allows for additional hydrogen bonding and potential biological activity. The specific arrangement of functional groups in this compound also differentiates it from other similar compounds, affecting its chemical behavior and applications.

Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

4-chloro-2-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C8H7ClO3/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,10H,1H3,(H,11,12)

InChI Key

KMYFAUXQTBBMQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.